N-(5-oxopyrrolidin-3-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-8-3-7(4-10-8)11-9(13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWNKMGJQGJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 3-Methylthiophene
3-Methylthiophene is oxidized using KMnO₄ in acidic conditions to yield the carboxylic acid.
Reaction conditions :
Characterization :
Amide Bond Formation Strategies
Coupling 5-oxopyrrolidin-3-amine with thiophene-3-carboxylic acid requires activation of the carboxylic acid. Three principal methods are employed:
Carbodiimide-Mediated Coupling (EDCl/HOBt)
Procedure :
-
Thiophene-3-carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, rt, 30 min.
Yield : 85–90% after recrystallization (EtOH/H₂O).
Characterization :
Acid Chloride Method
Procedure :
Mixed Anhydride Approach
Procedure :
-
Thiophene-3-carboxylic acid (1.0 equiv), isobutyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv), THF, 0°C, 1 h.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-(5-Oxopyrrolidin-3-yl)thiophene-3-carboxamide derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. One study reported that certain thiophene derivatives demonstrated IC50 values below 10 μM against colorectal cancer cell lines, indicating strong antiproliferative effects .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, the compound's interaction with EGFR has been highlighted as a critical factor in its anticancer efficacy. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of this compound derivatives against various pathogens. For example, certain derivatives have shown efficacy against Gram-positive bacteria and drug-resistant strains, making them candidates for further development in treating infections caused by resistant bacteria .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 16 μg/mL |
| Compound B | C. difficile | 32 μg/mL |
| Compound C | E. coli | >128 μg/mL |
Neuropharmacological Applications
The pyrrolidine moiety present in this compound has been associated with various neuropharmacological activities. Compounds containing this moiety are being studied for their potential use in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit neuroprotective effects.
Synthesis and Structural Variations
The synthesis of this compound involves several chemical methods, including amide coupling reactions and modifications of thiophene rings to enhance biological activity. Structural variations have been shown to impact the compound's pharmacological profile significantly, allowing for tailored approaches in drug design.
Case Studies and Research Findings
Several case studies illustrate the compound's versatility:
Case Study 1: Anticancer Efficacy
A derivative of this compound was tested on A549 lung cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Screening
In a screening assay against multidrug-resistant bacterial strains, a modified thiophene derivative exhibited promising results with an MIC of 16 μg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Carboxamides with Neuroprotective Activity
highlights several thiophene carboxamide derivatives evaluated for tau aggregation inhibition, a hallmark of neurodegenerative diseases like Alzheimer’s. For example:
- Compound 14: N-(Adamantan-1-yl)-2-amino-4-(2-(cyclopropylamino)-1-(hydroximino)-2-oxoethyl)thiophene-3-carboxamide Structural features: Adamantyl group (lipophilic), cyclopropylamino-hydroxymino side chain. Activity: Demonstrated inhibition of tau aggregation in Thioflavin T and filter trap assays, attributed to the adamantyl group enhancing blood-brain barrier penetration .
Comparison with target compound :
5-Oxopyrrolidine Derivatives
and describe compounds with 5-oxopyrrolidine cores but differing substituents:
Comparison with target compound :
Comparison with target compound :
- The target compound’s synthesis likely avoids transition-metal catalysts, favoring milder conditions suitable for scale-up.
Physicochemical Data
- Melting Points and Solubility :
Antimicrobial vs. Neurological Focus
Comparison with target compound :
- The target compound’s pyrrolidone ring may shift its application toward neurological targets by balancing solubility and blood-brain barrier permeability.
Biological Activity
N-(5-oxopyrrolidin-3-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article consolidates current research findings, including synthesis, biological evaluations, and structure-activity relationships.
Chemical Structure and Synthesis
This compound features a thiophene ring fused with a pyrrolidinone structure, which contributes to its unique chemical properties. The synthesis typically involves the reaction of thiophene derivatives with pyrrolidinones, allowing for various substitutions that can modulate biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to therapeutic effects. For instance, it has been noted that such compounds can block enzyme active sites, influencing pathways relevant to cancer cell proliferation and microbial resistance mechanisms.
Antimicrobial Activity
Recent studies indicate that this compound exhibits promising antimicrobial properties against multidrug-resistant Gram-positive pathogens. The compound has shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are notorious for their resistance to conventional antibiotics .
Table 1: Antimicrobial Activity Against Key Pathogens
| Pathogen | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| Staphylococcus aureus | 32 | Methicillin-resistant (MRSA) |
| Klebsiella pneumoniae | 64 | Carbapenem-resistant |
| Acinetobacter baumannii | >64 | Polymyxin-resistant |
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives possess significant anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The structure-dependence of this activity suggests that modifications to the thiophene or pyrrolidinone moieties can enhance efficacy.
Case Study: Anticancer Evaluation
In a study involving the A549 cell line, compounds derived from this compound were assessed for cytotoxicity using the MTT assay. The results indicated that certain derivatives reduced cell viability significantly compared to controls, with one derivative achieving a reduction to 21.2% viability at 100 µM concentration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variations : Adding electron-withdrawing groups (like nitro or halogens) on the thiophene ring has been correlated with increased potency against both cancer and microbial targets.
- Ring Modifications : Alterations in the pyrrolidinone structure can also impact the compound's interaction with biological targets, enhancing selectivity and reducing toxicity to non-cancerous cells .
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for the thiophene (δ 7.2–7.5 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and amide protons (δ 6.5–7.0 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrrolidinone lactam (~1680 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing JNK inhibition?
Advanced
Methodological steps :
Core scaffold modification : Synthesize derivatives with substitutions on the thiophene (e.g., methyl, nitro) or pyrrolidinone (e.g., fluorophenyl) .
Biological assays :
- DELFIA assay : Measure JNK1 inhibition using biotinylated pep-JIP1 and Eu-labeled GST antibodies (IC50 values) .
- Kinase selectivity panel : Test against JNK2/3 and off-target kinases (e.g., ERK, p38) .
Computational docking : Model interactions with JNK’s JIP-binding site to prioritize substituents (e.g., carboxamide at thiophene-3-position is critical) .
What methodological approaches resolve discrepancies in reported biological activities across experimental models?
Q. Advanced
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics .
- Plasma stability testing : Incubate compounds in rat/human plasma (37°C, 24h) and quantify degradation via LC-MS to correlate in vitro vs. in vivo efficacy .
- Dose-response normalization : Account for variations in cell permeability by adjusting concentrations based on logP values (e.g., >2.5 improves membrane penetration) .
What in vitro assays assess the initial biological activity of this compound?
Q. Basic
- Antimicrobial screening : Agar diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme inhibition :
- JNK1 inhibition : TR-FRET assay with ATF2 substrate (IC50 < 10 μM indicates potency) .
- Cyclooxygenase (COX) assay : Measure prostaglandin E2 suppression for anti-inflammatory potential .
How do modifications to the pyrrolidinone or thiophene rings impact metabolic stability?
Q. Advanced
- Pyrrolidinone substitution : Fluorination at the 1-position reduces CYP450-mediated oxidation (t1/2 increased from 2h to 6h in RLM assays) .
- Thiophene methylation : 4,5-Dimethyl substitution improves microsomal stability but reduces solubility (logP +0.5) .
- Strategies :
- Introduce polar groups (e.g., hydroxyl) on the pyrrolidinone to enhance aqueous solubility .
- Use deuterated analogs to slow hepatic clearance .
What chromatographic methods achieve high-purity this compound?
Q. Basic
- Flash chromatography : Silica gel (230–400 mesh), gradient elution from 20% to 50% ethyl acetate in hexane .
- Preparative HPLC : XBridge C18 column (5 μm, 19×250 mm), isocratic 40% acetonitrile/water, flow rate 12 mL/min .
- Critical step : Pre-purify via recrystallization (ethanol/water) to remove unreacted starting materials .
How can selectivity for kinase targets be enhanced?
Q. Advanced
- ATP-site vs. JIP-site targeting : Design dual inhibitors by introducing naphthyl groups (e.g., compound 25 in reduces off-target binding by 70%).
- Selectivity filters :
- Replace thiophene with pyridine to disrupt hydrophobic interactions with non-target kinases .
- Use alanine-scanning mutagenesis to identify kinase-specific residues for binding .
How does computational modeling predict target interactions?
Q. Basic
- Docking simulations : Use AutoDock Vina to model ligand binding to JNK1 (PDB: 3E7O). Focus on hydrogen bonds between the carboxamide and Glu111 .
- MD simulations : Assess stability of the ligand-protein complex over 100 ns (RMSD < 2.0 Å indicates robust binding) .
What experimental designs evaluate dual kinase inhibition?
Q. Advanced
- TR-FRET competition assays : Co-incubate with ATP and JIP1 peptide to measure displacement at both sites .
- Cellular assays :
- Phospho-c-Jun quantification : Western blot in JNK-activated HEK293 cells (IC50 < 1 μM for dual inhibitors) .
- Metabolic stability : Compare hepatic extraction ratios in RLMs for lead optimization .
Q. Tables
| Key SAR Findings |
|---|
| Substituent |
| -------------- |
| 3-Carboxamide |
| 5-Nitrothiazole |
| 4,5-Dimethyl |
| In Vitro Stability Data |
|---|
| Condition |
| ------------ |
| Rat plasma |
| Human liver microsomes |
| pH 7.4 buffer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
